molecular formula C9H14O2 B1455696 3-Ethoxyspiro[3.3]heptan-1-one CAS No. 1354954-20-3

3-Ethoxyspiro[3.3]heptan-1-one

Cat. No. B1455696
CAS RN: 1354954-20-3
M. Wt: 154.21 g/mol
InChI Key: PDRJCMWIKNTFEA-UHFFFAOYSA-N
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Description

“3-Ethoxyspiro[3.3]heptan-1-one” is a chemical compound with the CAS Number: 1354954-20-3 . It has a molecular weight of 154.21 . It is a liquid at room temperature .


Molecular Structure Analysis

The IUPAC Name for this compound is 3-ethoxyspiro[3.3]heptan-1-one . The InChI Code is 1S/C9H14O2/c1-2-11-8-6-7(10)9(8)4-3-5-9/h8H,2-6H2,1H3 . The InChI key is PDRJCMWIKNTFEA-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“3-Ethoxyspiro[3.3]heptan-1-one” is a liquid at room temperature . The compound is stored at room temperature .

Scientific Research Applications

Synthesis of Highly Strained Spiro Compounds

3-Ethoxyspiro[3.3]heptan-1-one: is used in the synthesis of highly strained spiro compounds. This process involves strain-relocating semipinacol rearrangements, which are regio- and stereospecific, leading to optically active 3-substituted spiro[3.3]heptan-1-ones . The reaction is crucial for creating compounds with significant strain, which are often used in advanced material sciences and pharmaceuticals due to their unique chemical properties.

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . The precautionary statements are P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

1-ethoxyspiro[3.3]heptan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O2/c1-2-11-8-6-7(10)9(8)4-3-5-9/h8H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDRJCMWIKNTFEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CC(=O)C12CCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethoxyspiro[3.3]heptan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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